Elevated Computed Lipophilicity (XLogP3) Versus 1‑(Chloromethyl)naphthalene and 2‑Ethoxynaphthalene
Chloromethyl-2-ethoxy-naphthalene displays a computed XLogP3 of 3.9, which is approximately 0.6–0.7 log units higher than 1‑(chloromethyl)naphthalene (XLogP3 ≈ 3.2) and ca. 0.7 log units higher than 2‑ethoxynaphthalene (XLogP3 ≈ 3.2) [1][2]. This difference predicts a roughly 4‑ to 5‑fold increase in octanol–water partition coefficient, favouring the target compound for applications requiring enhanced organic-phase partitioning or membrane permeability.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1‑(Chloromethyl)naphthalene: XLogP3 ≈ 3.2; 2‑Ethoxynaphthalene: XLogP3 ≈ 3.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 vs. both comparators; ~4‑5× higher partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can improve extraction yields in liquid–liquid workflows and modulate bioavailability in early drug-discovery programmes, making the compound a more suitable choice when passive membrane translocation or organic-solvent extraction is required.
- [1] PubChem, Compound Summary for CID 43505664, 1-(chloromethyl)-2-ethoxynaphthalene, https://pubchem.ncbi.nlm.nih.gov/compound/51958-26-0 (accessed 2025-04-28). View Source
- [2] PubChem, Compound Summary for CID 7005, 1-(Chloromethyl)naphthalene; Compound Summary for CID 68093, 2-Ethoxynaphthalene (accessed 2025-04-28). View Source
